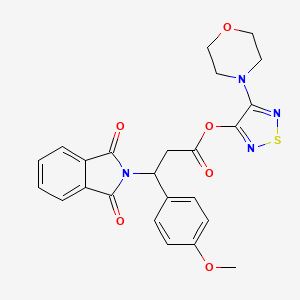![molecular formula C15H15N3O3S2 B4329689 7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B4329689.png)
7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
Vue d'ensemble
Description
7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one, also known as PHT-427, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been found to inhibit the activity of AKT, a protein kinase that plays a key role in regulating cell survival and proliferation. In
Mécanisme D'action
7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one inhibits the activity of AKT by binding to its pleckstrin homology (PH) domain, which is responsible for the recruitment of AKT to the plasma membrane. This binding prevents AKT from being activated by upstream signaling pathways, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation. 7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has been shown to have potent anti-cancer activity in vitro and in vivo. In preclinical studies, 7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has been found to inhibit the growth of various types of cancer cells, including breast, prostate, lung, and pancreatic cancer cells. 7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has also been found to enhance the anti-tumor activity of other chemotherapeutic agents, suggesting that it may have potential as a combination therapy for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is its specificity for AKT inhibition, which reduces the risk of off-target effects. However, 7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has been found to have limited solubility in aqueous solutions, which may limit its effectiveness in vivo. In addition, 7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has not yet been evaluated in clinical trials, so its safety and efficacy in humans are still unknown.
Orientations Futures
Future research on 7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one should focus on evaluating its safety and efficacy in clinical trials. In addition, further studies are needed to determine the optimal dosing and administration schedule for 7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one, as well as its potential for combination therapy with other chemotherapeutic agents. Other future directions could include the development of more potent and selective AKT inhibitors, as well as the identification of biomarkers that can predict which patients are most likely to benefit from AKT inhibition.
Applications De Recherche Scientifique
7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has been extensively studied for its potential therapeutic applications in cancer treatment. AKT is a key regulator of cell survival and proliferation, and its overexpression has been linked to the development and progression of various types of cancer. 7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has been found to inhibit the activity of AKT and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
7-piperidin-1-ylsulfonyl-[1,3]thiazolo[3,2-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c19-14-12-10-11(23(20,21)17-6-2-1-3-7-17)4-5-13(12)18-8-9-22-15(18)16-14/h4-5,8-10H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFZRSILPGTQGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N4C=CSC4=NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide](/img/structure/B4329607.png)
![8-tert-butyl-10-(4-fluorobenzoyl)-9a,10-dihydro-6aH-pyrrolo[3',4':3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione](/img/structure/B4329633.png)
![3-cyano-1-(3-methoxybenzoyl)-7-methyl-2-phenyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329639.png)
![3-cyano-1-(3-methoxybenzoyl)-2-(4-methoxyphenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329641.png)
![3-cyano-1-(4-fluorobenzoyl)-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329643.png)
![2-(4-chlorophenyl)-3-cyano-1-(4-fluorobenzoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329644.png)
![3-cyano-2-(3,4-dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329652.png)
![3-cyano-1-(4-fluorobenzoyl)-2-pyridin-3-yl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329653.png)
![1-benzoyl-3-cyano-2-(3,4-dimethoxyphenyl)-7-fluoro-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329669.png)
![1-benzoyl-3-cyano-7-fluoro-2-pyridin-3-yl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329676.png)

![7-[(4-chlorophenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B4329686.png)
![N-(4-methoxyphenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide](/img/structure/B4329699.png)
![7-(2,3-dihydro-1H-indol-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B4329704.png)